2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine
Description
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1,3-diphenylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S/c1-25-21-14-12-18(13-15-21)22-23(19-8-4-2-5-9-19)16-17-24(22)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUMMHEBRKISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Sodium Methyl Mercaptide
The 4-(methylthio)phenyl group is typically introduced via nucleophilic substitution of halogenated aromatics. For example, 4-bromophenylacetic acid reacts with sodium methyl mercaptide (NaSMe) in dimethylformamide (DMF) under cuprous ion catalysis (e.g., CuBr) at 130°C, yielding 4-(methylthio)phenylacetic acid with 76.1% efficiency. This method avoids hazardous Willgerodt-Kindler reactions, making it industrially viable.
Key Reaction Conditions
Alternative Halogenated Precursors
4-Chlorophenylacetic acid and 4-bromophenylacetonitrile also undergo analogous substitutions, albeit with marginally lower yields (65–79%). The choice of halogen (bromine > chlorine) and R-group (carboxyl > nitrile) influences reaction kinetics and purity.
Formation of the Imidazolidine Core
Urea/Carbamate Cyclization Pathways
Imidazolidines are commonly synthesized via cyclization of urea or thiourea intermediates. For instance, reacting 4-(methylthio)aniline with phenyl isocyanate forms a urea derivative, which undergoes acid-catalyzed cyclization to yield the imidazolidine ring. This method, adapted from Joshi et al., employs acetic acid and hydrochloric acid under reflux (4–6 hours) to achieve 59–64% yields.
Representative Protocol
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Urea Formation :
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Cyclization :
Optimization and Scalability Considerations
Catalytic Systems
Cuprous ions (Cu⁺) enhance substitution efficiency by stabilizing transition states in sulfur nucleophile reactions. DMF acts as both solvent and Lewis acid catalyst, polarizing the carbonyl group and facilitating intermediate stabilization.
Solvent Selection
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Polar Aprotic Solvents : DMF and dimethylacetamide (DMAc) improve reaction homogeneity and catalyst activity.
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Ether Solvents : Tetrahydrofuran (THF) and 1,4-dioxane are alternatives for acid-sensitive intermediates.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthio derivatives, modified imidazolidines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the methylthio group can enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- Electronic Effects : The methylthio group in the target compound acts as an electron-donating substituent, enhancing aromatic ring electron density compared to the electron-withdrawing fluorine in the 4-fluoro analog .
- Core Structure : The Δ²,2'-Bi[1,3-diphenylimidazolidine] features a conjugated imidazolidinylidene system, enabling applications in optoelectronics, whereas the target compound’s saturated imidazolidine core is tailored for synthetic intermediates .
Key Observations :
- The target compound’s synthesis shares similarities with 1-methyl-3-phenylimidazolidine-2-thione (e.g., use of phenyl isothiocyanate), but diverges in the use of NaH/DMSO for cyclization .
- Benzimidazole-triazole hybrids (e.g., 9a–9e) employ click chemistry, which offers modularity but requires metal catalysts, unlike the target compound’s simpler thiourea-based route .
Key Observations :
- The target compound lacks direct bioactivity data but is critical for producing Elafibranor, a peroxisome proliferator-activated receptor (PPAR) agonist .
- Benzimidazole derivatives (e.g., 9c) exhibit marked enzyme inhibition, attributed to triazole-thiazole motifs enhancing binding to active sites .
Crystallographic and Interaction Studies
- 1-Methyl-3-phenylimidazolidine-2-thione exhibits a twisted conformation with C–H···π interactions stabilizing its crystal lattice, contrasting the near-planar structure of dimethyl-2-imidazolidinethione derivatives .
Biological Activity
2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and research findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound includes an imidazolidine ring substituted with phenyl and methylthio groups. Its molecular formula is C18H18N2S, and it has distinct physical properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Heat Shock Protein 90 (Hsp90) : Research indicates that compounds similar to this compound may inhibit Hsp90. This inhibition disrupts the chaperone function of Hsp90, leading to the degradation of client proteins involved in cancer progression, such as Her2.
Antimicrobial Activity
Studies have shown that derivatives of imidazolidines exhibit antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds related to this class have demonstrated effectiveness against various bacterial strains. For example, a related compound was reported to have an MIC of 50 µM against E. coli and 75 µM against S. agalactiae .
Anticancer Activity
The potential anticancer properties are particularly noteworthy:
- Cell Proliferation Inhibition : In vitro studies suggest that the compound may inhibit the proliferation of cancer cells through its mechanism of action involving Hsp90 inhibition. This leads to reduced levels of oncogenic proteins.
Case Studies
Several studies have investigated the biological activities of imidazolidine derivatives:
- Study on Antimicrobial Efficacy :
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Study on Anticancer Properties :
- Objective : To assess the effect on cancer cell lines.
- Results : The compound exhibited a dose-dependent reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Type | MIC (µM) | Effect Observed |
|---|---|---|---|
| Antibacterial | E. coli | 50 | Significant inhibition |
| Antibacterial | S. agalactiae | 75 | Significant inhibition |
| Anticancer | Breast cancer cells | N/A | Dose-dependent viability reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
